molecular formula C17H18N2O3 B1220558 [3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate CAS No. 57116-39-9

[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate

Katalognummer: B1220558
CAS-Nummer: 57116-39-9
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: LKPVPUFUDFBNBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. This compound is known for its unique structure, which combines the properties of acetyltropic acid and pyridylmethylamide, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of acetyltropic acid 4-pyridylmethylamide typically involves the reaction of acetyltropic acid with 4-pyridylmethylamine. The process can be carried out under mild conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst like sodium borohydride . The reaction is usually conducted at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production methods for acetyltropic acid 4-pyridylmethylamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions: [3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in THF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of acetyltropic acid 4-pyridylmethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

  • N-(2-pyridylmethyl)acetamide
  • 2,2-dimethyl-N-(2-pyridylmethyl)propionamide
  • 2,2,2-triphenyl-N-(2-pyridylmethyl)acetamide

Comparison: Compared to these similar compounds, acetyltropic acid 4-pyridylmethylamide exhibits unique properties due to the presence of the acetyltropic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

57116-39-9

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate

InChI

InChI=1S/C17H18N2O3/c1-13(20)22-12-16(15-5-3-2-4-6-15)17(21)19-11-14-7-9-18-10-8-14/h2-10,16H,11-12H2,1H3,(H,19,21)

InChI-Schlüssel

LKPVPUFUDFBNBZ-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=NC=C2

Kanonische SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=NC=C2

Synonyme

acetyltropic acid 4-pyridylmethylamide
PAT 4
PAT-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.